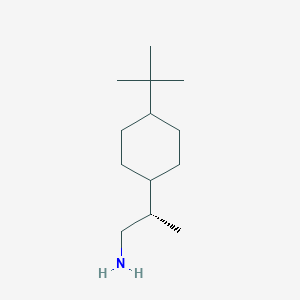
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a compound that belongs to the class of amphetamines. It is commonly known as tBuCHAMP and has gained attention due to its potential use in scientific research. The compound has been found to have unique properties that make it a promising candidate for various applications.
作用机制
The exact mechanism of action of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine is not yet fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of these neurotransmitters, which can have various effects on the central nervous system.
生化和生理效应
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their activity. This can result in increased alertness, improved mood, and enhanced cognitive function. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine in lab experiments is its unique properties. The compound has been found to have a longer half-life than other amphetamines, making it ideal for studying the long-term effects of these compounds. However, one of the main limitations of using ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine in lab experiments is its low yield. The yield of the synthesis reaction is only around 20%, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for the study of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine. One potential direction is the investigation of its effects on various neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Another potential direction is the development of more efficient synthesis methods to increase the yield of the compound and make it more readily available for use in experiments.
Conclusion:
In conclusion, ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a promising compound that has gained attention due to its potential use in scientific research. The compound has unique properties that make it a promising candidate for various applications. Its effects on the central nervous system, anti-inflammatory and analgesic properties, and potential use in the treatment of various neurological disorders make it an exciting area of research. However, more research is needed to fully understand the mechanism of action and potential applications of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine.
合成方法
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine can be synthesized using a multistep process. The first step involves the preparation of 4-tert-butylcyclohexanone, which is then reacted with L-alanine in the presence of a reducing agent to obtain the desired compound. The yield of the reaction is reported to be around 20%.
科学研究应用
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been found to have potential applications in scientific research. It is being studied for its effects on the central nervous system and its potential use in the treatment of various neurological disorders. The compound has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
(2S)-2-(4-tert-butylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGRFVDJLANML-VOMCLLRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

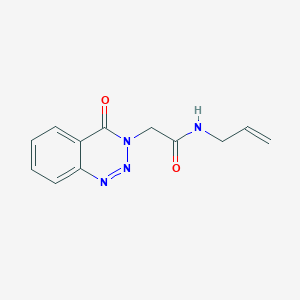
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)
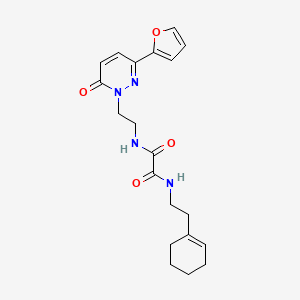
![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)
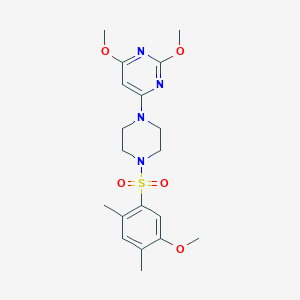
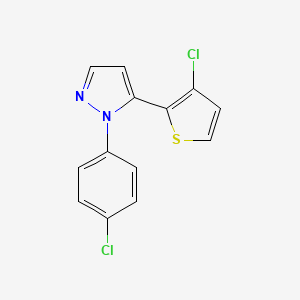
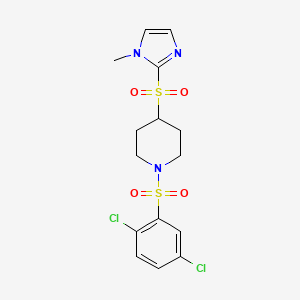
![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)
![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)
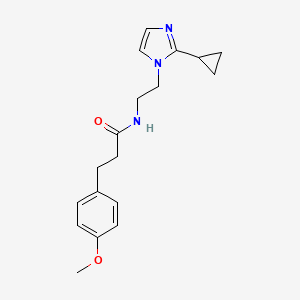
![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)